molecular formula C6H8N2 B12724782 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile CAS No. 87780-70-9

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile

Cat. No.: B12724782
CAS No.: 87780-70-9
M. Wt: 108.14 g/mol
InChI Key: VPQLRRZNLIWZBA-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of a nitrile group (-CN) attached to the second carbon of the tetrahydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile can be synthesized through several methods. One common approach involves the reduction of 2-pyridinecarbonitrile using hydrogen in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-tetrahydro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Tetrahydro-2-pyridinecarbonitrile is unique due to its tetrahydropyridine ring structure, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wider range of chemical reactions compared to its fully aromatic counterparts .

Properties

IUPAC Name

1,2,3,6-tetrahydropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-6-3-1-2-4-8-6/h1-2,6,8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQLRRZNLIWZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87780-70-9
Record name 1,2,3,6-Tetrahydro-2-pyridinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087780709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6-TETRAHYDRO-2-PYRIDINECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW77987S1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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